![molecular formula C15H9F3N2O2 B1414597 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid CAS No. 2197062-06-7](/img/structure/B1414597.png)
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Overview
Description
“4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid” is a compound that falls under the category of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Scientific Research Applications
Tuberculosis Treatment
Specific derivatives have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis, indicating a role in combating tuberculosis.
These applications are based on the general activities of imidazo[1,2-a]pyridine derivatives as found in scientific literature . The specific applications for “4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid” would need further research and experimentation to confirm.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a derivative of, have been known to interact with a broad range of targets due to their versatile chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with the targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially induce a variety of molecular and cellular effects depending on the specific target and biological context.
properties
IUPAC Name |
4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)14(21)22/h1-8H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUJNPFIKGZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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